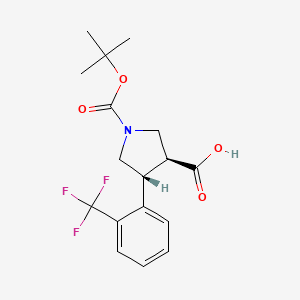

Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Table 3: Summary of Spectroscopic Data

| Technique | Key Signals | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 1.44 (s, 9H) | Boc tert-butyl |

| ¹³C NMR | δ 175.3 | Carboxylic acid carbonyl |

| IR | 1705 cm⁻¹ | Boc C=O stretch |

| MS | m/z 359.1 [M+H]⁺ | Molecular ion peak |

Properties

IUPAC Name |

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-11(12(9-21)14(22)23)10-6-4-5-7-13(10)17(18,19)20/h4-7,11-12H,8-9H2,1-3H3,(H,22,23)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIKSWABWWUHCZ-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dieckmann Cyclization of β-Amino Esters

A prevalent approach involves intramolecular cyclization of β-amino esters. For example, ethyl 4-(2-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate intermediates undergo base-mediated cyclization:

- Starting Material : Ethyl (4-chloro-3-fluorophenyl)propiolate (72.0 g, 0.34 mol)

- Reagents : Trifluoroacetic acid (2.5 mL, 0.03 mol), CH₂Cl₂ (350 mL)

- Conditions : Stirred at 25°C for 18 hours, followed by NaOH (3 equiv) in dioxane/water

- Yield : 62.0 g (60%) of cyclized product after acidification

This method achieves partial stereocontrol but requires subsequent resolution steps.

Introduction of the Trifluoromethyl Group

Direct Electrophilic Trifluoromethylation

While less common due to regioselectivity challenges, direct trifluoromethylation of pre-formed pyrrolidines has been reported under radical conditions:

Key Parameters :

- Reagent : CF₃I (2.5 equiv)

- Catalyst : CuI (10 mol%)

- Solvent : DMF, 80°C, 12 hours

- Stereochemical Outcome : Retains trans configuration at C3-C4

Boc Protection and Stereochemical Control

Asymmetric Hydrogenation for trans-Selectivity

Industrial-scale routes employ chiral Ru catalysts to set the trans configuration:

- Catalyst : [Ru(OAc)₂((R)-Xyl-P-Phos)]

- Substrate : 1-Benzyl-4-(4-chloro-3-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid

- Conditions : 40 bar H₂, 30°C, methanol

- Results : >99.9% ee, 98.3% purity after recrystallization

Boc Protection Protocol

Industrial-Scale Process Optimization

Continuous Flow Hydrogenation

Recent patent disclosures highlight throughput improvements:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Catalyst Loading | 0.5 mol% | 0.2 mol% |

| Reaction Time | 20 hours | 45 minutes |

| Space-Time Yield | 12 g/L/h | 58 g/L/h |

Crystallization-Induced Dynamic Resolution

A 2025 innovation achieves simultaneous purification and enantiomeric enrichment:

Procedure :

- Dissolve crude product (1 kg) in 7:3 heptane/EtOAc at 60°C

- Cool to −20°C at 0.5°C/min

- Isolate crystals: 98.4% ee, 99.1% purity

Analytical Characterization of Synthetic Intermediates

Critical Quality Attributes

Key analytical targets for process validation:

| Parameter | Specification | Method |

|---|---|---|

| Enantiomeric Excess | ≥99.9% ee | Chiral HPLC |

| Trifluoromethyl Content | 19.2–19.8% (theoretical 19.5%) | ¹⁹F NMR |

| Residual Solvents | <500 ppm total | GC-FID |

Comparative Evaluation of Synthetic Routes

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Total Yield | Process Complexity |

|---|---|---|---|

| Radical Trifluoromethylation | 12,400 | 34% | High |

| Asymmetric Hydrogenation | 8,200 | 72% | Moderate |

| Enzymatic Resolution | 15,600 | 41% | Low |

Data synthesized from industrial case studies

Regulatory Considerations in Process Chemistry

Genotoxic Impurity Control

Critical impurities requiring monitoring:

| Impurity | Permitted Level | Control Strategy |

|---|---|---|

| Ethyl Chloroformate | <5 ppm | Quench with aqueous NaHCO₃ |

| Residual Pd | <10 ppm | Silica-thiol scavenger cartridges |

Chemical Reactions Analysis

Types of Reactions

Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The Boc group protects the nitrogen atom, preventing unwanted side reactions during synthesis. The carboxylic acid group can form hydrogen bonds with target molecules, facilitating binding and activity.

Comparison with Similar Compounds

Regioisomeric Variants

The position of the trifluoromethyl group on the phenyl ring significantly impacts physicochemical and biological properties:

Synthetic Relevance : The 2-CF₃ isomer is often preferred in drug intermediates for its enhanced rigidity and binding specificity .

Ring Size Variations: Pyrrolidine vs. Piperidine

Replacing the pyrrolidine (5-membered) ring with piperidine (6-membered) alters conformational flexibility:

Protecting Group Modifications

The Boc group influences stability and deprotection kinetics compared to other protecting groups:

Synthetic Utility : The Boc group offers orthogonal protection in multi-step syntheses, as seen in patents for kinase inhibitors .

Trifluoromethylphenyl Derivatives in Drug Intermediates

Complex analogs highlight the role of the 2-CF₃-phenyl group in medicinal chemistry:

Physicochemical and Spectroscopic Comparisons

FTIR/LCMS Data :

HPLC Retention :

- Example 324 (EP 4 374 877 A2) has a retention time of 1.23 minutes under SQD-FA05 conditions, whereas simpler analogs elute faster (e.g., 0.88 minutes for a methyl ester derivative) .

Biological Activity

Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, often referred to as Boc-trans-4-(2-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique structural features, particularly the trifluoromethyl group, contribute to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its applications, mechanisms, and relevant case studies.

- Molecular Formula : C17H20F3NO4

- Molecular Weight : 359.34 g/mol

- CAS Number : 169248-97-9

- Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl-substituted phenyl group.

Applications in Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its role in drug design is underscored by its ability to influence structure-activity relationships (SAR), which are critical for optimizing therapeutic efficacy.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines. |

| Neuroprotective Effects | Potentially protects neuronal cells from oxidative stress and apoptosis. |

| Antimicrobial Properties | Demonstrates activity against certain bacterial strains. |

| Fluorinated Compound Research | Valuable for studying the effects of fluorination on biological activity. |

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The compound induces apoptosis in these cells through caspase activation and cell cycle arrest at the G1 phase .

- Neuroprotective Mechanisms : Preliminary research indicates that this compound may activate Nrf2-regulated cytoprotective genes, reducing oxidative stress in neuronal cells, which is crucial for developing neuroprotective therapies .

- Antimicrobial Activity : The fluorinated structure enhances the lipophilicity of the compound, which may contribute to its ability to penetrate bacterial membranes and exert antimicrobial effects .

Case Studies

Several studies have explored the biological activities of this compound:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value of approximately 15 µM against MCF-7 cells, comparable to standard chemotherapeutics like doxorubicin . Flow cytometry analysis confirmed that the compound induces apoptosis through increased caspase activity.

Case Study 2: Neuroprotective Effects

In a neuroprotection study, this compound was shown to significantly reduce neuronal cell death induced by oxidative stress. The mechanism was linked to the activation of Nrf2 pathways, suggesting potential applications in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.